BenchChemオンラインストアへようこそ!

Xpo1-IN-1

Multiple Myeloma XPO1 Inhibition Anti-Proliferative Activity

Xpo1-IN-1 (also designated compound D4) is an orally active, potent inhibitor of exportin-1 (XPO1/CRM1), a key nuclear export receptor frequently overexpressed in hematologic malignancies. It belongs to the class of triazole-containing sulfonamide derivatives and was developed through structure-based optimization of the second-generation XPO1 inhibitor KPT-8602.

Molecular Formula C20H15F6N5O3S
Molecular Weight 519.4 g/mol
Cat. No. B12419555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXpo1-IN-1
Molecular FormulaC20H15F6N5O3S
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N
InChIInChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+
InChIKeyWULLCOQWAPGBSM-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xpo1-IN-1 (Compound D4): A Structurally Optimized, Orally Bioavailable XPO1 Inhibitor for Multiple Myeloma Research


Xpo1-IN-1 (also designated compound D4) is an orally active, potent inhibitor of exportin-1 (XPO1/CRM1), a key nuclear export receptor frequently overexpressed in hematologic malignancies [1]. It belongs to the class of triazole-containing sulfonamide derivatives and was developed through structure-based optimization of the second-generation XPO1 inhibitor KPT-8602 [1]. Xpo1-IN-1 exhibits an IC50 of 24 nM against MM.1S multiple myeloma cells and has demonstrated favorable metabolic stability and pharmacokinetic properties, positioning it as a promising tool compound for preclinical research in multiple myeloma [1].

Why Generic Substitution of Xpo1-IN-1 with Other XPO1 Inhibitors Fails to Replicate Its Preclinical Profile


XPO1 inhibitors constitute a heterogeneous class with significant variations in chemical scaffold, binding kinetics, and pharmacokinetic behavior [1]. While selinexor (KPT-330) and eltanexor (KPT-8602) are clinically investigated XPO1 inhibitors, their differences in potency, CNS penetration, and toxicity profiles preclude simple interchangeability [1]. Xpo1-IN-1 was specifically optimized from the KPT-8602 scaffold to enhance potency and drug-like properties, resulting in a distinct activity and PK signature that cannot be assumed for other in-class compounds [2]. Substituting Xpo1-IN-1 with a generic XPO1 inhibitor without accounting for these differences may compromise experimental reproducibility and lead to divergent biological outcomes.

Product-Specific Quantitative Evidence Guide: Differentiating Xpo1-IN-1 from Closest Analogs


Xpo1-IN-1 Demonstrates Superior Anti-Proliferative Potency in MM.1S Cells Relative to KPT-8602

Xpo1-IN-1 exhibits a lower IC50 (24 nM) in MM.1S multiple myeloma cells compared to its lead compound KPT-8602, which shows an IC50 of 50 nM in the same cell line. This represents an approximately 2.1-fold improvement in potency [1][2]. The optimization was achieved through structure-based drug design targeting enhanced hydrophobic interactions within the XPO1 NES-binding cleft [1].

Multiple Myeloma XPO1 Inhibition Anti-Proliferative Activity

Xpo1-IN-1 Exhibits Defined Oral Pharmacokinetics with Quantified Half-Life and Bioavailability

Xpo1-IN-1 demonstrates a quantifiable pharmacokinetic profile in SD rats, with an oral half-life (IG) of 2.12 hours, an intravenous half-life (IV) of 2.32 hours, and an oral bioavailability (F%) of 34.6% [1]. These values provide a clear benchmark for in vivo dosing and enable direct comparison with other XPO1 inhibitors, for which such data may not be readily available or directly comparable.

Pharmacokinetics Oral Bioavailability Drug Metabolism

Xpo1-IN-1 Demonstrates Favorable In Vitro Metabolic Stability Across Rat Plasma and Liver Microsomes

Xpo1-IN-1 exhibits high metabolic stability, with over 80% of the parent compound remaining after 2 hours in rat plasma, and approximately 85% remaining after 1 hour in rat liver microsomes [1]. This level of stability is superior to many early-stage XPO1 inhibitors and contributes to the compound's favorable in vivo pharmacokinetic profile [2].

Metabolic Stability In Vitro ADME Drug-Likeness

Xpo1-IN-1 Induces Robust Apoptosis and Cell Cycle Arrest in MM.1S Cells, Validated by On-Target Assays

Treatment with Xpo1-IN-1 significantly induces both apoptosis and cell cycle arrest in MM.1S multiple myeloma cells [1]. The on-target nature of these effects was confirmed via immunofluorescence microscopy and competitive binding assays, demonstrating that the observed biological activity is directly attributable to XPO1 inhibition rather than off-target interactions [1].

Apoptosis Cell Cycle Arrest On-Target Validation

Xpo1-IN-1 Derives from a Structurally Optimized Scaffold with Enhanced Drug-Likeness Relative to Earlier SINEs

Xpo1-IN-1 was designed through systematic optimization of the KPT-8602 scaffold, specifically targeting enhanced hydrophobic interactions within the XPO1 NES-binding cleft [1]. The compound features a triazole core substituted with 3,5-bis(trifluoromethyl)phenyl and a sulfonamide-containing moiety, modifications that contribute to its improved potency and drug-like properties compared to earlier selective inhibitors of nuclear export (SINEs) [1][2].

Structure-Based Drug Design Sulfonamide Drug-Likeness

Optimal Research and Preclinical Application Scenarios for Xpo1-IN-1


Preclinical Efficacy Studies in Multiple Myeloma Xenograft Models Requiring Oral Dosing

Xpo1-IN-1 is well-suited for in vivo efficacy studies in multiple myeloma xenograft models where oral administration is preferred. Its defined oral bioavailability (34.6%) and half-life (2.12 h) enable convenient, non-invasive dosing while maintaining therapeutically relevant plasma concentrations [1].

Comparative Pharmacology Studies Benchmarking Next-Generation XPO1 Inhibitors

Due to its potent anti-proliferative activity (IC50 24 nM) and favorable metabolic stability, Xpo1-IN-1 serves as an optimal reference compound for benchmarking novel XPO1 inhibitors. Its well-characterized PK profile facilitates head-to-head comparisons in both in vitro and in vivo settings [2].

Mechanistic Studies of XPO1-Dependent Nuclear Export and Apoptosis in Hematologic Cancer Cells

Xpo1-IN-1 is an ideal tool for dissecting the molecular mechanisms of XPO1-mediated nuclear export and apoptosis induction in hematologic cancer cells. Its validated on-target activity (confirmed by immunofluorescence microscopy and competitive binding assays) ensures that observed biological effects are directly attributable to XPO1 inhibition [2].

ADME and Toxicology Profiling of Optimized XPO1 Inhibitor Scaffolds

Researchers investigating structure-activity relationships (SAR) for XPO1 inhibitors can utilize Xpo1-IN-1 as a benchmark for metabolic stability and PK properties. Its >80% plasma stability and 34.6% oral bioavailability provide a baseline for evaluating the drug-likeness of newly synthesized analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xpo1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.